molecular formula C11H10ClN B11906143 1-Chloro-3,7-dimethylisoquinoline

1-Chloro-3,7-dimethylisoquinoline

Cat. No.: B11906143
M. Wt: 191.65 g/mol
InChI Key: BTRMCKLCJPJHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3,7-dimethylisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines They are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,7-dimethylisoquinoline can be synthesized through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . This method allows for the formation of the isoquinoline ring system with the desired substituents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,7-dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-Chloro-3,7-dimethylisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3,7-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: The parent compound of 1-Chloro-3,7-dimethylisoquinoline, lacking the chlorine and methyl substituents.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

1-chloro-3,7-dimethylisoquinoline

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)13-11(12)10(9)5-7/h3-6H,1-2H3

InChI Key

BTRMCKLCJPJHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N=C2Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.